1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate
Beschreibung
1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate is a complex organic compound featuring a pyrazoline moiety. Pyrazolines are known for their broad-spectrum utility in various fields, including pharmaceuticals, agriculture, and industry . This compound is of particular interest due to its potential pharmacological activities and its role as a building block in synthetic chemistry.
Eigenschaften
IUPAC Name |
diethyl 2-[[(1-phenylpyrazolidin-3-ylidene)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-23-16(21)14(17(22)24-4-2)12-18-15-10-11-20(19-15)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNNIQGOINFBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN=C1CCN(N1)C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate typically involves the reaction of hydrazines with chalcones, diazo compounds, or hydrazones under various conditions . One common method involves heating a precursor compound with hydrazine in a solvent like dioxane . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and economical methods, such as the use of metal catalysts or greener synthesis strategies . These methods aim to optimize the reaction conditions to achieve higher yields and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The pyrazoline moiety is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Known for its use as a dopant in organic thin-film transistors.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Used in biochemical research for its effects on heme synthesis.
Uniqueness
1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrazoline moiety is particularly noteworthy for its broad-spectrum utility and potential pharmacological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
